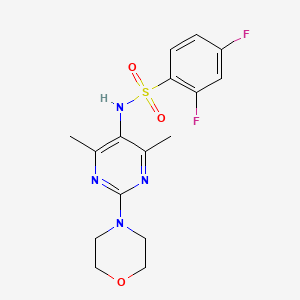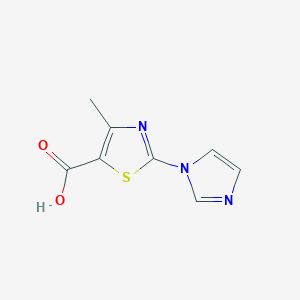
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14N4O4 and its molecular weight is 398.378. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Compounds featuring furanyl or thienyl substituents, analogous to the chemical structure , have significant roles in medicinal chemistry. These structures are found in bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogs. They demonstrate a variety of activities such as antiviral, antitumor, antimycobacterial, and antiparkinsonian due to their heteroaryl substituents. These compounds offer a promising avenue for drug design and optimization, highlighting their importance in therapeutic development (Ostrowski, 2022).
Organic Electronics
The compound's structural motif, particularly the presence of furan rings, is relevant in the field of organic electronics. For instance, BODIPY-based materials, which share structural similarities in terms of conjugated systems, are explored for their applications in organic light-emitting diodes (OLEDs). Such materials are investigated for their potential as 'metal-free' infrared emitters, underscoring the importance of furan and related heterocycles in developing advanced organic semiconductors (Squeo & Pasini, 2020).
Antimicrobial Activity
Nitrofuran compounds, like furazolidone, have shown effective antimicrobial properties. The chemical backbone related to the compound of interest is integral in developing treatments for various bacterial infections. This illustrates the compound's potential utility in generating new antimicrobial agents, which is crucial for addressing antibiotic resistance challenges (Rogers et al., 1956).
Atmospheric Chemistry
In atmospheric chemistry, nitrophenols, which bear structural resemblance to the nitrophenyl group in the compound, are significant for understanding the formation and impacts of atmospheric pollutants. Studies on nitrophenols help in assessing the environmental fate and transformation of nitrogen-containing organic compounds, contributing to our knowledge on air quality and pollution mitigation strategies (Harrison et al., 2005).
Antioxidant Activity
Research into compounds with antioxidant properties, similar in function to aspects of the chemical structure , underscores their importance in food science, medicine, and pharmacy. Understanding the antioxidant activity of such compounds can lead to the development of new therapeutic agents and additives that protect against oxidative stress (Munteanu & Apetrei, 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the condensation of 4-methyl-2-nitrophenylacetic acid with furfural, followed by the reaction of the resulting product with 2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Starting Materials": [ "4-methyl-2-nitrophenylacetic acid", "furfural", "2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-nitrophenylacetic acid with furfural in the presence of a catalyst to form (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid.", "Step 2: Esterification of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid with methanol to form (E)-methyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate.", "Step 3: Reduction of (E)-methyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate with sodium borohydride to form (E)-methyl 3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoate.", "Step 4: Hydrolysis of (E)-methyl 3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoate with hydrochloric acid to form (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoic acid.", "Step 5: Cyclization of (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoic acid with 2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in the presence of a catalyst to form (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Step 6: Reduction of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile with sodium borohydride to form (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile." ] } | |
CAS RN |
627890-44-2 |
Product Name |
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |
Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.378 |
IUPAC Name |
(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H14N4O4/c1-13-6-8-17(19(10-13)26(28)29)20-9-7-15(30-20)11-14(12-23)21-24-18-5-3-2-4-16(18)22(27)25-21/h2-11H,1H3,(H,24,25,27)/b14-11+ |
InChI Key |
BPWPLZQIEGXBGZ-SDNWHVSQSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)

![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)

![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)